2-[(3-Bromophenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is an organic compound that features both bromophenyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide typically involves the condensation of 3-bromophenylamine with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenyl and thiophene moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide shares similarities with other hydrazide derivatives, such as isoniazid and hydralazine.
Thiazole derivatives: Compounds like thiazole and its derivatives also exhibit diverse biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
What sets 2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide apart is its unique combination of bromophenyl and thiophene moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrN3OS |
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Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H12BrN3OS/c14-10-3-1-4-11(7-10)15-9-13(18)17-16-8-12-5-2-6-19-12/h1-8,15H,9H2,(H,17,18)/b16-8+ |
InChI Key |
CBEHQJCQAFQLKX-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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